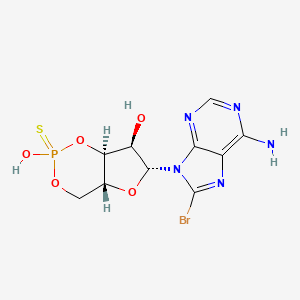
Sp-8-Br-cAMPS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sp-8-Br-cAMPS is a complex organic compound characterized by its unique structure, which includes a purine base, a bromine atom, and a furodioxaphosphinine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sp-8-Br-cAMPS typically involves multiple steps, starting with the preparation of the purine base. The bromination of the purine base is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent steps involve the formation of the furodioxaphosphinine ring system through cyclization reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Sp-8-Br-cAMPS undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, Sp-8-Br-cAMPS is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its purine base structure suggests possible applications in nucleic acid research and enzyme inhibition studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antiviral and anticancer research.
Industry
In industrial applications, the compound’s unique chemical properties are utilized in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of Sp-8-Br-cAMPS involves its interaction with specific molecular targets. The purine base structure allows it to bind to nucleic acids and proteins, potentially inhibiting their function. The bromine atom and furodioxaphosphinine ring system may also contribute to its reactivity and binding affinity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2r,4ar,6r,7r,7as)-6-(6-Amino-9h-Purin-9-Yl)tetrahydro-4h-Furo[3,2-D][1,3,2]dioxaphosphinine-2,7-Diol: Lacks the bromine atom, which may affect its reactivity and binding properties.
(2r,4ar,6r,7r,7as)-6-(6-Amino-8-Chloro-9h-Purin-9-Yl)tetrahydro-4h-Furo[3,2-D][1,3,2]dioxaphosphinine-2,7-Diol: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness
The presence of the bromine atom in Sp-8-Br-cAMPS makes it unique compared to its analogs. This substitution can significantly impact its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.
Properties
Molecular Formula |
C10H11BrN5O5PS |
|---|---|
Molecular Weight |
424.17 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11BrN5O5PS/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14)/t3-,5-,6-,9-,22?/m1/s1 |
InChI Key |
RBORURQQJIQWBS-QVRNUERCSA-N |
SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O |
Synonyms |
8-bromoadenosine-3',5'-cyclic monophosphorothioate Rp-8-Br-cAMPS Sp-8-Br-cAMPS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















